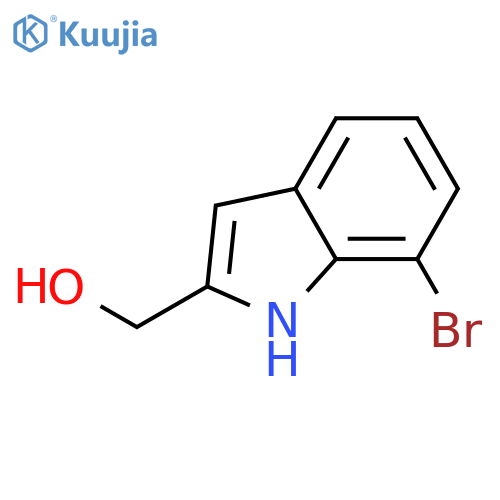

Cas no 53590-63-9 ((7-Bromo-1H-indol-2-yl)methanol)

53590-63-9 structure

商品名:(7-Bromo-1H-indol-2-yl)methanol

(7-Bromo-1H-indol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (7-Bromo-1H-indol-2-yl)methanol

- (7-bromo-indol-2-yl)-methanol

- 7-Brom-2-hydroxymethylindol

- AK100515

- ANW-70169

- CTK8C3494

- KB-209068

- AMY7193

- DTXSID10660417

- A870685

- 53590-63-9

- CS-0363014

-

- MDL: MFCD12402608

- インチ: InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2

- InChIKey: LRESNFOVIGJKPK-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)Br)NC(=C2)CO

計算された属性

- せいみつぶんしりょう: 224.97893g/mol

- どういたいしつりょう: 224.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 36Ų

じっけんとくせい

- 密度みつど: 1.714±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(2.2 g/l)(25ºC)、

(7-Bromo-1H-indol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B205100-250mg |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 250mg |

$ 560.00 | 2022-06-01 | ||

| Crysdot LLC | CD11109147-1g |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 95+% | 1g |

$982 | 2024-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433684-1g |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 95+% | 1g |

¥9006.00 | 2024-05-09 | |

| Chemenu | CM147128-1g |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 95% | 1g |

$926 | 2021-08-05 | |

| TRC | B205100-500mg |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 500mg |

$ 925.00 | 2022-06-01 | ||

| Alichem | A199009413-1g |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 95% | 1g |

$1019.70 | 2023-09-01 | |

| Chemenu | CM147128-1g |

(7-Bromo-1H-indol-2-yl)methanol |

53590-63-9 | 95% | 1g |

$*** | 2023-03-31 |

(7-Bromo-1H-indol-2-yl)methanol 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

53590-63-9 ((7-Bromo-1H-indol-2-yl)methanol) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53590-63-9)(7-Bromo-1H-indol-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):802.0